molecular formula C13H21N3O2S B6582117 N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide CAS No. 1208945-87-2

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide

Cat. No.: B6582117
CAS No.: 1208945-87-2
M. Wt: 283.39 g/mol
InChI Key: POWZKQUBGWQKEC-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It features a piperazine ring substituted with a phenyl group and an ethyl chain linked to a methanesulfonamide group. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide typically involves the reaction of 4-phenylpiperazine with an appropriate ethylating agent, followed by sulfonation. One common method includes:

    Ethylation: Reacting 4-phenylpiperazine with ethyl bromide in the presence of a base such as potassium carbonate.

    Sulfonation: Treating the resulting ethylated product with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylpiperazine
  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other piperazine derivatives. Its methanesulfonamide group, in particular, enhances its solubility and stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-19(17,18)14-7-8-15-9-11-16(12-10-15)13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POWZKQUBGWQKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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